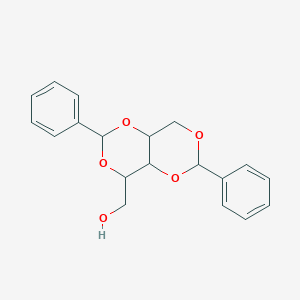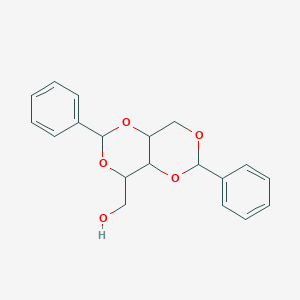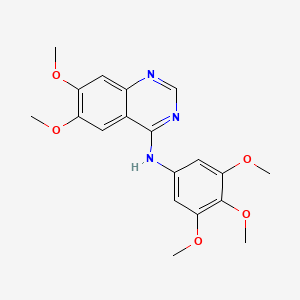
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a synthetic compound known for its interesting biological properties. It is part of the quinazoline family, which is known for its diverse pharmacological activities. The compound’s structure includes a quinazoline core with methoxy groups at positions 6 and 7, and a trimethoxyphenyl group attached to the nitrogen at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached to the nitrogen at position 4 through nucleophilic substitution reactions, often using trimethoxyphenyl halides as the electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethoxyphenyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinazoline derivatives.
科学的研究の応用
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of both quinazoline and trimethoxyphenyl moieties, which contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
202475-54-5 |
|---|---|
分子式 |
C19H21N3O5 |
分子量 |
371.4 g/mol |
IUPAC名 |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O5/c1-23-14-8-12-13(9-15(14)24-2)20-10-21-19(12)22-11-6-16(25-3)18(27-5)17(7-11)26-4/h6-10H,1-5H3,(H,20,21,22) |
InChIキー |
RNCVPFCGSMNPPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
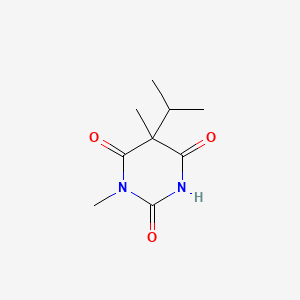

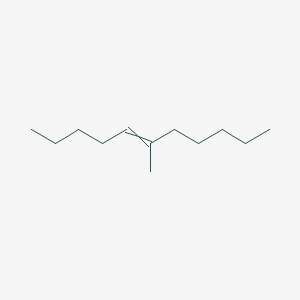
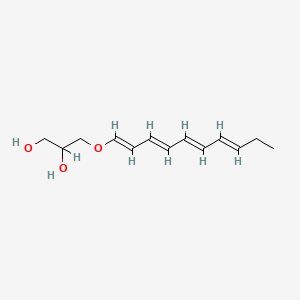
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
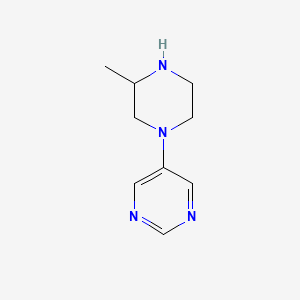

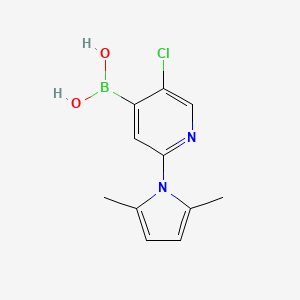
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
